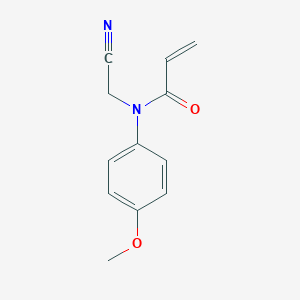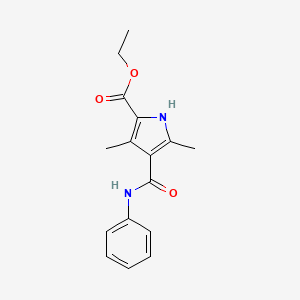
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nicotinamide core, substituted with a chloro group, a tetrahydro-2H-pyran-4-yloxy group, and a trifluoromethoxybenzyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Nicotinamide Core: This can be achieved through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.
Introduction of the Chloro Group: Chlorination of the nicotinamide core using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydro-2H-pyran-4-yloxy Group: This step involves the reaction of the chlorinated nicotinamide with tetrahydro-2H-pyran-4-ol in the presence of a base like sodium hydride.
Addition of the Trifluoromethoxybenzyl Group: This is typically done through a nucleophilic substitution reaction using 4-(trifluoromethoxy)benzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkoxides or amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinamine
- 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinyl](3-methyl-1-piperidinyl)
Uniqueness
Compared to similar compounds, 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is unique due to the presence of the trifluoromethoxybenzyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O4/c20-16-9-13(11-25-18(16)28-14-5-7-27-8-6-14)17(26)24-10-12-1-3-15(4-2-12)29-19(21,22)23/h1-4,9,11,14H,5-8,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCFTAWHRKVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)


![2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid](/img/structure/B2818312.png)



![3-(1H-1,2,3-benzotriazol-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2818316.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)

